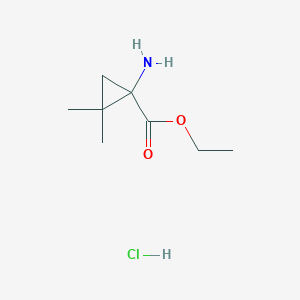

Ethyl1-amino-2,2-dimethylcyclopropane-1-carboxylatehydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and esterification reactions. The reaction conditions often include the use of strong bases and acids to facilitate the formation of the cyclopropane ring and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Types of Reactions:

Oxidation: Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve the use of strong nucleophiles like sodium azide (NaN3) or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that compounds similar to ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride exhibit antitumor properties. A study designed novel antitumor agents featuring cyclopropane derivatives, which were found to inhibit the growth of several human carcinoma cell lines. The structural modifications allowed for improved binding to protein tyrosine kinases, suggesting potential therapeutic applications in cancer treatment .

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in ethylene biosynthesis in plants. In silico studies demonstrated that derivatives of cyclopropanecarboxylic acids could effectively bind to ACO, indicating their potential use in regulating plant growth and development .

Agricultural Biotechnology Applications

Ethylene Biosynthesis Regulation

Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride has been studied for its role as a regulator of ethylene biosynthesis in plants. Ethylene is a critical hormone involved in various plant processes, including fruit ripening and stress responses. The compound's ability to modulate ACO activity suggests that it could be utilized as a plant growth regulator, enhancing agricultural productivity .

Synthesis and Characterization

The synthesis of ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride involves several chemical reactions that can be optimized for yield and efficiency. Recent advancements have focused on developing catalytic systems that allow for the synthesis of this compound under mild conditions, improving the overall efficiency of the process .

Case Study 1: Antitumor Activity Evaluation

A series of compounds derived from cyclopropane frameworks were synthesized and tested against various cancer cell lines. The findings indicated that specific modifications to the cyclopropane structure enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µmol/L against A-549 and MDA-MB-468 cell lines .

Case Study 2: Plant Growth Regulation

In a study assessing the impact of cyclopropanecarboxylic acid derivatives on ACO activity, molecular docking analyses revealed that certain derivatives exhibited higher binding affinities compared to traditional inhibitors. This suggests that these compounds could serve as effective tools for controlling ethylene levels in agricultural settings .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Enhanced activity against carcinoma cell lines |

| Agricultural Biotechnology | Ethylene biosynthesis regulation | Effective inhibition of ACO leading to growth modulation |

| Synthesis Optimization | Improved catalytic systems for compound synthesis | Increased yields under mild conditions |

Mecanismo De Acción

The mechanism of action of ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

1,2-Dimethylcyclopropane: Shares the cyclopropane ring structure but lacks the amino and ester functional groups.

Cyclopropane: The simplest cyclopropane compound, used as a reference for studying ring strain and reactivity.

Ethylcyclopropane: Similar in structure but with different substituents, affecting its chemical properties.

Uniqueness: Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride is unique due to its combination of a cyclopropane ring with amino and ester functional groups. This combination imparts distinct reactivity and potential biological activity, making it valuable for various research applications .

Actividad Biológica

Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride is C8H15ClN2O2. The compound contains a cyclopropane ring, which contributes to its reactivity and interaction with biological targets.

Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride exhibits its biological activity primarily through modulation of metabolic pathways. It acts as an inhibitor of certain enzymes involved in amino acid metabolism, particularly affecting the activity of enzymes like ACC deaminase. Studies indicate that similar compounds can exhibit slow-dissociating inhibition with submicromolar affinity .

Antiviral Properties

Recent research has highlighted the potential antiviral properties of this compound. It has been shown to inhibit specific viral replication cycles, particularly those associated with hepatitis B virus (HBV) through interference with viral protein functions .

Enzyme Inhibition

The compound has been demonstrated to inhibit ACC deaminase effectively. This enzyme plays a crucial role in the regulation of amino acid levels within cells, impacting various metabolic processes .

Study on ACC Deaminase Inhibition

In a study published in 2015, Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride was tested for its inhibitory effects on ACC deaminase. The results indicated that the compound exhibited significant inhibitory activity with a calculated IC50 value in the low micromolar range. This suggests that it could be a valuable candidate for further development as a therapeutic agent targeting metabolic disorders .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate HCl | < 1 | ACC Deaminase |

Antiviral Activity Against HBV

Another study focused on the antiviral effects of similar compounds against HBV. The findings indicated that compounds with structural similarities to Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride could inhibit HBV replication effectively, suggesting a potential application in antiviral therapy .

Safety and Toxicity

Preliminary toxicity assessments indicate that Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety margins and potential side effects in clinical settings .

Propiedades

IUPAC Name |

ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-4-11-6(10)8(9)5-7(8,2)3;/h4-5,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLRBCPLDDPTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.